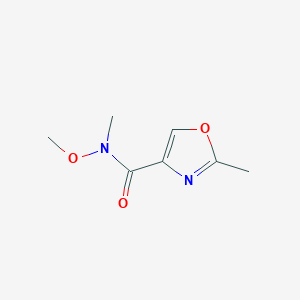

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-5-8-6(4-12-5)7(10)9(2)11-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZXOXXGUAYWRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C(=O)N(C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20647618 | |

| Record name | N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

875553-59-6 | |

| Record name | N-Methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20647618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 875553-59-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Introduction

This compound (CAS No. 875553-59-6) is a highly functionalized heterocyclic compound that serves as a versatile intermediate in modern organic synthesis.[1][2] Its structure is characterized by two key features: a 2-methyl-1,3-oxazole ring and an N-methoxy-N-methylamide functional group, commonly known as a Weinreb-Nahm amide.[3][4] This unique combination makes it a valuable building block for researchers, particularly in the fields of medicinal chemistry and drug development.

The oxazole core is a prevalent motif in numerous natural products and pharmacologically active molecules, valued for its electronic properties and ability to participate in hydrogen bonding and π-stacking interactions.[5][6][7] The Weinreb amide moiety provides a robust and chemoselective handle for the synthesis of ketones and aldehydes. Unlike more reactive carboxylic acid derivatives, it reacts cleanly with a single equivalent of strong organometallic nucleophiles without the common side reaction of over-addition to form tertiary alcohols.[4][8]

This guide offers a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, providing field-proven insights and detailed protocols for its use in a research setting.

Part I: Molecular Structure and Physicochemical Properties

The utility of this compound stems directly from its molecular architecture. The 1,3-oxazole is an electron-deficient aromatic heterocycle, which influences the reactivity of the adjacent carboxamide. The Weinreb amide's defining feature is its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack, a property conferred by the N-methoxy group.[4][8] This stability is the cornerstone of its controlled reactivity.

Table 1: Compound Identification and Properties

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide | [3] |

| CAS Number | 875553-59-6 | [1][2][9] |

| Molecular Formula | C₇H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 170.17 g/mol | [2] |

| Synonyms | 4-oxazolecarboxamide, N-methoxy-N,2-dimethyl- | [3] |

| Storage | Store in a cool, dry place away from incompatible materials. | General Lab Practice |

Part II: Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Predicted Chemical Shift / Wavenumber | Rationale |

|---|---|---|---|

| ¹H NMR | Oxazole-H (C5-H) | δ 7.5 - 8.5 ppm | Proton on an electron-deficient aromatic heterocycle. |

| N-OCH₃ | δ 3.6 - 3.9 ppm | Methoxy protons adjacent to nitrogen and oxygen. | |

| N-CH₃ | δ 3.2 - 3.5 ppm | Methyl protons adjacent to the amide nitrogen. | |

| Oxazole-CH₃ (C2-CH₃) | δ 2.4 - 2.7 ppm | Methyl group attached to the oxazole ring. | |

| ¹³C NMR | Carbonyl (C =O) | δ 160 - 170 ppm | Typical range for an amide carbonyl carbon. |

| Oxazole Ring Carbons | δ 120 - 165 ppm | Aromatic carbons within the heterocyclic system. | |

| N-OC H₃ | δ 55 - 65 ppm | Methoxy carbon. | |

| N-C H₃ | δ 30 - 40 ppm | N-methyl carbon. | |

| Oxazole-C H₃ | δ 10 - 20 ppm | C2-methyl carbon. | |

| IR Spectroscopy | Amide C=O Stretch | 1630 - 1680 cm⁻¹ | Strong absorption characteristic of the Weinreb amide carbonyl. |

| C=N / C=C Stretches | 1500 - 1600 cm⁻¹ | Aromatic ring vibrations from the oxazole core. |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 170.07 | Calculated for C₇H₁₀N₂O₃. |

Part III: Synthesis and Purification

The most direct and reliable synthesis of this compound involves the coupling of the corresponding carboxylic acid with N,O-dimethylhydroxylamine. This is a standard transformation for preparing Weinreb amides.[8][12]

Workflow for the Synthesis of a Weinreb Amide

Caption: General workflow for synthesizing the target Weinreb amide.

Experimental Protocol: Synthesis from Carboxylic Acid

This protocol employs a standard peptide coupling agent, which offers mild conditions and high yields.

-

Reagent Preparation : To a round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-oxazole-4-carboxylic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.1 eq), and a suitable coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq).[13]

-

Solvent Addition : Dissolve the solids in an anhydrous aprotic solvent, such as Dichloromethane (DCM) or Dimethylformamide (DMF).

-

Base Addition : Cool the mixture to 0 °C in an ice bath. Slowly add a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA, 2.5 eq) or triethylamine (TEA), to neutralize the hydrochloride salt and facilitate the coupling. The choice of a hindered base like DIPEA prevents unwanted side reactions.[13]

-

Reaction : Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with a mild acid (e.g., 1 M HCl or saturated NH₄Cl solution), saturated sodium bicarbonate solution, and brine. The acidic wash removes excess base, while the basic wash removes unreacted carboxylic acid and HOBt.

-

Isolation and Purification : Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure this compound.

Part IV: Chemical Reactivity and Synthetic Applications

The primary synthetic value of this compound is its function as a stable precursor to 4-acyl-2-methyl-oxazoles.

Mechanism of Weinreb Ketone Synthesis

The reaction of this compound with an organometallic reagent (R-M, such as a Grignard or organolithium reagent) proceeds via a nucleophilic acyl substitution. The key step is the formation of a five-membered chelated tetrahedral intermediate. This intermediate is stable at low temperatures and does not collapse to release a ketone until acidic workup.[4][8] This chelation prevents the newly formed ketone from reacting with a second equivalent of the organometallic reagent, thus avoiding the formation of a tertiary alcohol—a common issue with other acylating agents like esters or acid chlorides.[4]

Caption: Reaction mechanism for Weinreb ketone synthesis.

Experimental Protocol: Synthesis of a 4-Acyl-2-methyl-oxazole

This protocol details the reaction with a Grignard reagent to form a ketone.

-

Setup : Add this compound (1.0 eq) to a flame-dried, three-neck flask equipped with a stir bar, thermometer, and septum, under an inert atmosphere. Dissolve it in anhydrous Tetrahydrofuran (THF).

-

Cooling : Cool the solution to 0 °C or -78 °C using an appropriate cooling bath. Maintaining low temperature is critical for the stability of the tetrahedral intermediate.

-

Nucleophile Addition : Slowly add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.

-

Reaction : Stir the mixture at the low temperature for 1-3 hours. Monitor the consumption of the starting material by TLC.

-

Quenching : Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This protonates and breaks down the chelated intermediate to form the ketone and hydrolyzes any remaining Grignard reagent.

-

Workup and Isolation : Allow the mixture to warm to room temperature. Transfer it to a separatory funnel, add ethyl acetate, and separate the layers. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification : After removing the solvent in vacuo, purify the crude product via flash column chromatography to isolate the desired 4-acyl-2-methyl-oxazole.

Part V: Applications in Research and Development

The this compound scaffold is of significant interest to medicinal chemists. The oxazole ring is a key component in various biologically active compounds, and the ability to easily introduce diverse acyl groups via the Weinreb amide functionality allows for rapid library synthesis and structure-activity relationship (SAR) studies.[14]

-

Fungicide Development : Carboxamides are a major class of fungicides that act as succinate dehydrogenase inhibitors (SDHIs). The N-methoxy pyrazole-4-carboxamides, structurally related to the topic compound, have shown potent SDHI activity.[15] The oxazole-4-carboxamide core represents a promising scaffold for developing novel fungicides.[10]

-

Antimalarial Agents : Recent research has identified novel oxazole carboxamide scaffolds with selective antimalarial activity against Plasmodium falciparum.[14]

-

General Synthetic Chemistry : Beyond specific biological targets, the molecule is a robust building block for introducing the 2-methyl-oxazole-4-carbonyl unit into more complex molecular frameworks, serving as a reliable alternative to more sensitive organometallic oxazole species.[5][16]

References

- (4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid. GlobalChemMall.

- Reactions between Weinreb Amides and 2-Magnesiated Oxazoles. American Chemical Society.

- 4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)-phenylboronic acid [ 1150114-74-1 ]. LookChem.

- 4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)-phenylboronic acid... ChemicalBook.

- Buy N-Methoxy-N-methyloxazole-4-carboxamide | 170486-48-3. Smolecule.

- 1150114-74-1|(4-(3-(Ethoxycarbonyl)piperidine-1-carbonyl)phenyl)boronic acid|BLD Pharm. BLD Pharm.

- Reactions Between Weinreb Amides and 2-Magnesiated Oxazoles—A Simple and Efficient Preparation of 2-Acyl Oxazoles.

- This compound | 875553-59-6. ChemicalBook.

- Angene | 1150114-74-1 | MFCD11504863 | AG000FN5. Angene.

- CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Taylor & Francis Online.

- This compound. Sinfoo Biotech.

- 875553-59-6|this compound. BLDpharm.

- This compound [875553-59-6]. Chemsigma.

- Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry.

- Weinreb ketone synthesis. Wikipedia.

- Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates.

- Discovery and Optimization of a Novel Carboxamide Scaffold with Selective Antimalarial Activity. ChemRxiv.

- Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. PMC - PubMed Central.

- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. NIH.

- A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbam

- Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succin

Sources

- 1. This compound | 875553-59-6 [chemicalbook.com]

- 2. This compound,(CAS# 875553-59-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. This compound [875553-59-6] | Chemsigma [chemsigma.com]

- 4. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Buy N-Methoxy-N-methyloxazole-4-carboxamide | 170486-48-3 [smolecule.com]

- 7. Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 875553-59-6|this compound|BLD Pharm [bldpharm.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 12. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 13. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Situating a Niche Molecule in Synthetic Chemistry

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS Number: 875553-59-6) is a heterocyclic organic compound that merges two key functional motifs in medicinal and synthetic chemistry: the oxazole ring and the N-methoxy-N-methylamide, commonly known as a Weinreb amide. While specific research on this particular molecule is not extensively documented in public literature, its structure suggests significant potential as a versatile synthetic intermediate. This guide provides an in-depth technical overview of its core characteristics, probable synthetic routes, and potential applications, drawing insights from the well-established chemistry of its constituent functional groups. As a Senior Application Scientist, the intent here is not merely to report data, but to provide a strategic framework for researchers looking to synthesize or utilize this compound.

Part 1: Molecular Profile and Physicochemical Properties

The foundational step in utilizing any chemical is a thorough understanding of its intrinsic properties. These data points are critical for reaction planning, purification, and analytical characterization.

Chemical Identity

-

IUPAC Name: N-methoxy-N,2-dimethyl-1,3-oxazole-4-carboxamide[1]

-

Synonyms: 4-oxazolecarboxamide, N-methoxy-N,2-dimethyl-[1]

Structural Data

The molecule's structure is its most defining feature, dictating its reactivity and potential interactions.

Caption: Retrosynthetic pathway for the target molecule.

Proposed Synthetic Workflow

This workflow is a two-stage process: first, the synthesis of the oxazole core, and second, the coupling to form the Weinreb amide.

Stage 1: Synthesis of 2-Methyl-oxazole-4-carboxylic acid

The construction of the substituted oxazole ring can be achieved via several methods, with the Robinson-Gabriel synthesis or related cyclocondensations being common. A plausible route starts from readily available precursors.

Protocol 1: Synthesis of Ethyl 2-methyl-oxazole-4-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl 2-chloroacetoacetate (1.0 eq) and formamide (2.0-3.0 eq).

-

Heating: Heat the mixture to 120-140 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: After cooling to room temperature, pour the reaction mixture into ice water. Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the ethyl ester of the oxazole core.

Protocol 2: Saponification to the Carboxylic Acid

-

Hydrolysis: Dissolve the purified ethyl 2-methyl-oxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

-

Base Addition: Add sodium hydroxide (1.1-1.5 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

-

Acidification: Cool the mixture in an ice bath and carefully acidify with cold 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-methyl-oxazole-4-carboxylic acid.

Stage 2: Formation of the Weinreb Amide

This is the final coupling step to yield the target molecule. Weinreb amides are prized for their stability and ability to react cleanly with organometallic reagents to form ketones. [2][5]The direct conversion of carboxylic acids is a common and efficient method. [6] Protocol 3: Amide Coupling

-

Activation: Dissolve 2-methyl-oxazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

-

Coupling Reagents: Add a peptide coupling agent such as N,N'-Carbonyldiimidazole (CDI), EDC/HOBt, or HATU (1.1 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 30-60 minutes to form the activated ester intermediate.

-

Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) to the reaction mixture. The hydrochloride salt requires the base to be present to liberate the free amine.

-

Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor completion by TLC or LC-MS.

-

Workup and Purification: Upon completion, dilute the reaction with an organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The resulting crude product, this compound, can be purified by silica gel column chromatography.

Part 3: Potential Applications and Field Insights

The true value of a synthetic intermediate lies in its potential for elaboration into more complex, high-value molecules. The unique combination of an oxazole core and a Weinreb amide group in this compound opens several avenues for research and development.

Role as a Weinreb Amide Intermediate

The primary and most predictable application is its use as a Weinreb amide. This functional group is a stable and highly versatile precursor for the synthesis of ketones. [2]Unlike reactions with more reactive acylating agents like acid chlorides or esters, the reaction of a Weinreb amide with organometallic reagents (e.g., Grignard or organolithium reagents) typically stops cleanly at the ketone stage. This is due to the formation of a stable, chelated tetrahedral intermediate that resists further nucleophilic attack until acidic workup. [7]

Caption: General reaction of the title compound to form a ketone.

This controlled reactivity is invaluable in multi-step syntheses, particularly in the development of pharmaceutical intermediates where precise control over functionality is paramount.

The Oxazole Core in Bioactive Molecules

The oxazole ring is a "privileged scaffold" in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals. [1]It is known to exhibit diverse biological activities, including:

-

Anticancer [8]* Antibacterial and Antifungal [9]* Anti-inflammatory [9]* Antiviral [9] Recent studies have shown that oxazole-carboxamide derivatives can act as potent inhibitors of enzymes like succinate dehydrogenase (SDH), a target for fungicides. [10]While the specific biological activity of CAS 875553-59-6 is unconfirmed, its structure is analogous to compounds with demonstrated bioactivity, making it a candidate for screening in various therapeutic areas.

Part 4: Analytical and Safety Considerations

Predicted Analytical Characterization

While a definitive spectrum is not available, one can predict the key signals in NMR spectroscopy based on the structure:

-

¹H NMR: Expect distinct singlets for the three methyl groups (C2-CH₃, N-CH₃, and O-CH₃). A singlet for the C5 proton on the oxazole ring would also be present.

-

¹³C NMR: Expect signals for the three methyl carbons, the carbons of the oxazole ring, and the carbonyl carbon of the amide.

A supplier of this compound, BLDpharm, indicates that analytical data including NMR, HPLC, and LC-MS may be available upon request, which is a recommended course of action for any researcher purchasing this material. [6]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) is publicly available for this compound. However, based on related structures and general laboratory practice, the following precautions are mandatory:

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance. One supplier notes the GHS pictogram GHS06 (Skull and crossbones) and hazard statement H301 (Toxic if swallowed), indicating significant acute oral toxicity.

Conclusion

This compound represents a molecule of significant synthetic potential, strategically positioned at the intersection of Weinreb amide chemistry and the bioactive oxazole scaffold. Although it remains a largely uncharacterized compound in academic and patent literature, its structure provides a clear roadmap for its synthesis and application. For the medicinal chemist, it is a building block for creating novel ketone derivatives and for exploring structure-activity relationships within the oxazole class. For the process chemist, it offers a stable intermediate amenable to controlled, high-yield transformations. This guide serves as a foundational resource, providing the necessary theoretical and practical insights for researchers to confidently incorporate this versatile molecule into their synthetic programs.

References

-

N-METHOXY-N-METHYLAMIDES (WEINREB AMIDES) IN MODERN ORGANIC SYNTHESIS. Semantic Scholar. Available from: [Link].

-

Synthetic Approaches to N‐Methoxy‐N‐methylamides. ResearchGate. Available from: [Link].

-

This compound. Sinfoo Biotech. Available from: [Link].

-

CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. Available from: [Link].

-

This compound [875553-59-6]. Chemsigma. Available from: [Link].

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. Available from: [Link].

-

Mastering Ketone Synthesis: The Power of N-Methoxy-N-methylbenzamide in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.. Available from: [Link].

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available from: [Link].

-

Synthesis and biological activity of 5-(4-methoxyphenyl)-oxazole derivatives. PubMed. Available from: [Link].

-

Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Institutes of Health. Available from: [Link].

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. PubMed. Available from: [Link].

-

N-Methoxy Pyrazole-4-Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. Available from: [Link].

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. Available from: [Link].

-

Preparation of 5-(2Methoxy4-nitrophenyl)oxazole: A Key Intermediate for the Construction of VX-497. ResearchGate. Available from: [Link].

-

Ethyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate - Optional[13C NMR]. SpectraBase. Available from: [Link].

-

2-(benzyl)-5-methoxy-oxazole-4-carboxylic acid methyl ester - Optional[13C NMR]. SpectraBase. Available from: [Link].

-

Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ACS Publications. Available from: [Link].

-

Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link].

-

An NMR and X-ray study of the structure of the azo coupling product of 4-dimethylaminopent-3-en-2-one and benzenediazonium-tetrafluoroborate. ResearchGate. Available from: [Link].

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. MDPI. Available from: [Link].

-

Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. Available from: [Link].

Sources

- 1. This compound [875553-59-6] | Chemsigma [chemsigma.com]

- 2. This compound | 875553-59-6 [chemicalbook.com]

- 3. sinfoobiotech.com [sinfoobiotech.com]

- 4. parchem.com [parchem.com]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 875553-59-6|this compound|BLD Pharm [bldpharm.com]

- 7. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide structure elucidation

An In-depth Technical Guide to the Structure Elucidation of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Foreword

In the landscape of modern drug discovery and synthetic chemistry, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An incorrect structural assignment can invalidate extensive biological screening, mechanistic studies, and optimization efforts, leading to significant loss of time and resources. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound, a molecule featuring a key heterocyclic oxazole core and a synthetically valuable Weinreb amide moiety.

Molecular Overview: Deconstructing the Target

This compound (CAS 875553-59-6) is a small organic molecule with the following fundamental properties:

-

Molecular Formula: C₇H₁₀N₂O₃[1]

-

Molecular Weight: 170.17 g/mol [1]

-

Core Scaffolds:

-

2-Methyloxazole: A five-membered aromatic heterocycle known for its presence in various bioactive compounds. Its electronic nature will significantly influence the chemical shifts of its constituent atoms.

-

N-Methoxy-N-methyl-carboxamide (Weinreb Amide): This functional group is exceptionally useful in organic synthesis. Its N,O-dimethylhydroxylamine structure forms a stable, chelated tetrahedral intermediate with organometallic reagents, preventing the common problem of over-addition and allowing for the clean synthesis of ketones.[2][3]

-

The elucidation process must therefore confirm not only the core oxazole structure but also the precise connectivity of the 2-methyl group and the Weinreb amide at the 4-position.

The Analytical Blueprint: An Integrated Approach

A robust structure elucidation strategy relies on the convergence of data from multiple, independent analytical techniques. Our approach is hierarchical, beginning with a confirmation of mass and elemental composition, followed by a detailed mapping of the atomic framework through nuclear magnetic resonance.

Caption: Integrated workflow for structure elucidation.

Phase 1: High-Resolution Mass Spectrometry (HRMS)

The first and most fundamental question is: what is the molecule's elemental composition? High-resolution mass spectrometry provides this answer with exceptional precision, distinguishing the target from other potential isobaric (same nominal mass) compounds.

HRMS Protocol: Confirming the Formula

Objective: To obtain a mass measurement with <5 ppm error, confirming the elemental formula C₇H₁₀N₂O₃.

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol or acetonitrile. Dilute this solution 100-fold with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Operate in positive ion mode (ESI+), as the oxazole nitrogen is a potential site for protonation.

-

Data Acquisition: Acquire data in the m/z range of 50-500. Use a lock mass (e.g., a known compound continuously infused) to ensure mass accuracy throughout the run.

-

Analysis: Identify the protonated molecular ion [M+H]⁺. Use the instrument software to calculate the elemental composition based on the measured accurate mass.

Expected HRMS Data

| Parameter | Theoretical Value | Observed Value (Expected) |

| Molecular Formula | C₇H₁₀N₂O₃ | C₇H₁₀N₂O₃ |

| Monoisotopic Mass | 170.0691 Da | - |

| [M+H]⁺ Ion | 171.0764 Da | 171.076 (+/- 0.0009) |

| Mass Error | - | < 5 ppm |

This step provides the first piece of self-validating evidence. A match within 5 ppm strongly supports the proposed molecular formula.

Tandem MS (MS/MS): Initial Structural Fragmentation

Objective: To induce fragmentation of the parent ion and analyze the resulting daughter ions, providing preliminary evidence of the core structural motifs.

Methodology:

-

Experiment Type: Perform a product ion scan on the [M+H]⁺ ion (m/z 171.076).

-

Collision Energy: Apply a ramp of collision-induced dissociation (CID) energy (e.g., 10-40 eV) to generate a rich fragmentation spectrum.

Predicted Fragmentation Pathway: The Weinreb amide and the oxazole ring provide predictable cleavage points.

Caption: Predicted MS/MS fragmentation of the target molecule.

This fragmentation data provides strong, albeit low-resolution, evidence for the presence of the N-methoxy-N-methyl group and the oxazole-4-carboxamide core.

Phase 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structure elucidation of small molecules in solution.[4] It provides an atomic-level map of the entire molecule by probing the chemical environment of ¹H and ¹³C nuclei and the connectivity between them.

1D NMR: The Atomic Census

Objective: To identify all unique proton and carbon environments in the molecule.

Protocol: NMR Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

-

Sample Concentration: Weigh 5-10 mg of the purified compound for ¹H NMR and dissolve in ~0.6 mL of the deuterated solvent. A higher concentration (20-30 mg) may be needed for less sensitive experiments like ¹³C NMR.[5]

-

Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

| Assignment | Predicted ¹H Shift (ppm), Multiplicity, Integration | Predicted ¹³C Shift (ppm) | Rationale |

| Oxazole H5 | ~8.1, s, 1H | ~125.0 | Aromatic proton on an electron-deficient heterocycle, adjacent to oxygen. |

| N-OCH₃ | ~3.8, s, 3H | ~61.5 | Methoxy group attached to nitrogen. |

| N-CH₃ | ~3.3, s, 3H | ~34.0 | Methyl group attached to amide nitrogen. |

| 2-CH₃ | ~2.6, s, 3H | ~14.0 | Methyl group attached to the C2 position of the oxazole ring. |

| Oxazole C2 | - | ~160.0 | Quaternary carbon attached to O, N, and a methyl group. |

| Oxazole C4 | - | ~145.0 | Quaternary carbon attached to N and the carbonyl group. |

| Carbonyl C=O | - | ~162.0 | Weinreb amide carbonyl carbon. |

Note: Chemical shifts are estimates and can be influenced by solvent and other factors.[6][7]

2D NMR: Assembling the Puzzle

While 1D NMR provides the pieces, 2D NMR provides the instructions for how they connect. For this molecule, the Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are paramount.

Protocol: 2D NMR Acquisition

-

HSQC: Acquire an edited HSQC experiment to correlate each proton to its directly attached carbon. This experiment is highly sensitive and will confirm the assignments for all protonated carbons.[8][9]

-

HMBC: Acquire an HMBC experiment optimized for long-range couplings of ~8 Hz. This experiment is less sensitive but reveals 2- and 3-bond correlations, which are critical for connecting the quaternary carbons and individual structural fragments.[8][10]

Data Interpretation Workflow:

Caption: Logic flow for NMR-based structure assembly.

Key HMBC Correlations to Confirm the Structure:

-

From 2-CH₃ protons (~2.6 ppm): A strong correlation to the oxazole C2 (~160.0 ppm) and a weaker correlation to C4 (~145.0 ppm) will definitively place the methyl group at the 2-position.

-

From Oxazole H5 proton (~8.1 ppm): Correlations to both C4 (~145.0 ppm) and the carbonyl C=O (~162.0 ppm) will confirm the attachment of the carboxamide group at the 4-position.

-

From N-CH₃ protons (~3.3 ppm): A strong correlation to the carbonyl C=O (~162.0 ppm) confirms the amide structure.

-

From N-OCH₃ protons (~3.8 ppm): A strong correlation to the carbonyl C=O (~162.0 ppm) completes the confirmation of the Weinreb amide moiety.

The convergence of these specific, long-range correlations provides an unassailable, self-validating proof of the complete molecular structure in solution.

Phase 3: Single-Crystal X-ray Diffraction (SCXRD)

For absolute, definitive proof of structure, including the three-dimensional arrangement of atoms in the solid state, SCXRD is the gold standard.[11][12][13] While often not strictly necessary if NMR data is unambiguous, it is invaluable for publications, patent filings, and cases where stereochemistry is a factor.

Objective: To obtain an electron density map of the molecule and refine a 3D model of its atomic positions.

Methodology:

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >50 μm in all dimensions).[14] This is often the most challenging step and may require screening various solvents (e.g., slow evaporation from ethyl acetate/hexane, vapor diffusion).

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of X-rays is directed at the crystal, and the resulting diffraction pattern is collected on a detector as the crystal is rotated.[11]

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods to generate an initial electron density map, and the atomic positions are refined to best fit the experimental data.

A successful SCXRD experiment provides the exact bond lengths, bond angles, and intermolecular interactions, leaving no ambiguity about the molecule's constitution and conformation in the solid state.

Conclusion

The structure elucidation of this compound is a systematic process of evidence accumulation. It begins with the foundational confirmation of the elemental formula by high-resolution mass spectrometry. The core of the process lies in a comprehensive suite of NMR experiments, progressing from a simple census of atoms in 1D spectra to the meticulous assembly of the molecular framework using 2D correlation techniques like HSQC and HMBC. The specific cross-peaks observed in the HMBC spectrum serve as the definitive, interlocking proof of connectivity. Finally, for absolute confirmation in the solid state, single-crystal X-ray diffraction provides an incontrovertible 3D picture of the molecule. By following this integrated and self-validating workflow, researchers can have the highest degree of confidence in their structural assignment, ensuring the integrity of all subsequent scientific endeavors.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

Klapars, A., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1733-1744. Available from: [Link]

-

Vedejs, E., & Luchetta, L. M. (2007). Reactions between Weinreb amides and 2-magnesiated oxazoles: a simple and efficient preparation of 2-acyl oxazoles. The Journal of Organic Chemistry, 72(15), 5828–5831. Available from: [Link]

-

Fiehn, O. (n.d.). Structure Elucidation of Small Molecules. Fiehn Lab. Retrieved from [Link]

-

Wang, R., et al. (2021). Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. TrAC Trends in Analytical Chemistry, 141, 116297. Available from: [Link]

-

Blanton, T. N., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1733-1744. Available from: [Link]

-

Nuzillard, J., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry, 56(6), 458-468. Available from: [Link]

-

Crystal Pharmatech. (n.d.). Single Crystal Growth & Structure Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental NMR chemical shifts of 2. Retrieved from [Link]

-

Nuzillard, J., & Plainchont, B. (2018). Tutorial for the structure elucidation of small molecules by means of the LSD software. Magnetic Resonance in Chemistry. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Pittcon. (2025). The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry. Retrieved from [Link]

-

Sinfoo Biotech. (n.d.). This compound. Retrieved from [Link]

-

Heterocycles. (1980). Mass spectrometry of oxazoles. Vol. 14, No. 6. Retrieved from [Link]

-

San Diego State University NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). Reactions Between Weinreb Amides and 2-Magnesiated Oxazoles—A Simple and Efficient Preparation of 2-Acyl Oxazoles. Retrieved from [Link]

-

Chemsigma. (n.d.). This compound [875553-59-6]. Retrieved from [Link]

-

Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved from [Link]

-

University of Ottawa. (n.d.). Complex NMR experiments: 2D, selective, etc. Retrieved from [Link]

-

Al-Wahaibi, L. H., et al. (2022). Novel Pyridyl–Oxazole Carboxamides: Toxicity Assay Determination in Fungi and Zebrafish Embryos. Toxics, 10(12), 737. Available from: [Link]

-

University of Bristol. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

University of Texas at Dallas. (n.d.). NMR TRAINING MULTI-DIMENSIONAL EXPERIMENTS. Retrieved from [Link]

-

ResearchGate. (2025). Facile structural elucidation of imidazoles and oxazoles based on NMR spectroscopy and quantum mechanical calculations. Retrieved from [Link]

-

Digital Commons @ Michigan Tech. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Retrieved from [Link]

-

Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Supreme Science. (2013, March 17). What IS the Weinreb Amide? [Video]. YouTube. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4. Retrieved from [Link]

-

Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(2), 29-37. Available from: [Link]

-

RACO. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Retrieved from [Link]

-

KoreaScience. (n.d.). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2020). Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Wróbel, M., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. International Journal of Molecular Sciences, 25(1), 585. Available from: [Link]

-

ResearchGate. (2025). Spectroscopic and theoretical studies of some 2-substituted N-methoxy-N-methyl-amides. Retrieved from [Link]

-

Wang, X., et al. (2023). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 71(5), 2610–2615. Available from: [Link]

-

MDPI. (n.d.). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2014). Spectroscopic and quantum mechanical investigation of N,N'-bisarylmalonamides: solvent and structural effects. 130, 20-30. Available from: [Link]

Sources

- 1. This compound,(CAS# 875553-59-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. web.pdx.edu [web.pdx.edu]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 10. NMR Tutorials: NMR Experiments [nmr-center.nmrsoft.com]

- 11. rigaku.com [rigaku.com]

- 12. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. excillum.com [excillum.com]

N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide molecular weight

An In-Depth Technical Guide to N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Abstract

This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of interest in synthetic and medicinal chemistry. We will delve into its core physicochemical properties, present a detailed, field-proven protocol for its synthesis, and outline the necessary spectroscopic methods for its structural validation. The narrative emphasizes the causal relationships behind experimental choices, grounding the protocols in established chemical principles. This document is intended for researchers, scientists, and drug development professionals seeking a practical and in-depth understanding of this versatile chemical entity.

Introduction: The Significance of Functionalized Oxazoles

The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This motif is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] The functionalization of the oxazole core allows for the fine-tuning of a molecule's steric and electronic properties, which is critical for optimizing its interaction with biological targets.

This compound belongs to this important class of compounds. Its structure is distinguished by two key features: the substituted oxazole ring and an N-methoxy-N-methylamide group, commonly known as a Weinreb amide. The Weinreb amide is a particularly valuable functional group in organic synthesis. It is stable to many nucleophilic reagents but reacts cleanly with organometallic reagents (like Grignards) to form ketones, arresting the reaction at the ketone stage without the common side-reaction of over-addition to form a tertiary alcohol. This predictable reactivity makes it a powerful synthetic intermediate.

This guide will explore the synthesis and characterization of this specific molecule, providing the foundational knowledge required for its use in further synthetic applications or as a building block in drug discovery programs.

Core Physicochemical & Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in a laboratory setting. This compound is characterized by the following properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₃ | [2] |

| Molecular Weight | 170.17 g/mol | [2] |

| CAS Number | 875553-59-6 | [2][3] |

| Appearance | Solid | |

| Canonical SMILES | CON(C)C(=O)c1coc(C)n1 | |

| InChI Key | KSZXOXXGUAYWRJ-UHFFFAOYSA-N |

Molecular Structure Diagram

The following diagram illustrates the two-dimensional structure of the title compound, highlighting the key functional groups.

Caption: Workflow for the synthesis of the target carboxamide.

Detailed Experimental Protocol

-

Reaction Setup: To a solution of 2-methyl-oxazole-4-carboxylic acid (1.0 eq) in anhydrous Dichloromethane (DCM, 0.2 M) under an argon atmosphere, add N,O-dimethylhydroxylamine hydrochloride (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).

-

Activation: Cool the resulting suspension to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise over 10 minutes.

-

Reaction Progression: Remove the ice bath and allow the reaction mixture to stir at ambient temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structural Validation and Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any synthetic workflow. A combination of spectroscopic techniques provides a self-validating system to ensure the correct structure has been obtained.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural elucidation.

Expected Spectroscopic Data

The following table summarizes the expected data from standard characterization techniques. These values are predictive and serve as a benchmark for experimental validation.

| Technique | Expected Data | Rationale |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~8.2 (s, 1H, oxazole H-5), δ ~3.8 (s, 3H, N-OCH₃), δ ~3.4 (s, 3H, N-CH₃), δ ~2.6 (s, 3H, oxazole C2-CH₃) | The deshielded singlet corresponds to the proton on the electron-deficient oxazole ring. The three singlets in the aliphatic region correspond to the three distinct methyl groups. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~164 (C=O), δ ~160 (oxazole C2), δ ~145 (oxazole C5), δ ~130 (oxazole C4), δ ~62 (N-OCH₃), δ ~34 (N-CH₃), δ ~14 (C2-CH₃) | The spectrum should show 7 distinct carbon signals. The carbonyl carbon is the most downfield, followed by the carbons of the aromatic oxazole ring. |

| HRMS (ESI+) | m/z [M+H]⁺ calculated for C₇H₁₁N₂O₃⁺: 171.0764; Found: ± 5 ppm | High-Resolution Mass Spectrometry provides an exact mass, confirming the elemental composition of the molecule. |

| FT-IR (thin film, cm⁻¹) | ~1660 cm⁻¹ (C=O stretch, amide), ~1580 cm⁻¹ (C=N stretch, oxazole), ~1100 cm⁻¹ (C-O stretch) | The strong absorbance around 1660 cm⁻¹ is characteristic of the carbonyl group in the Weinreb amide. |

Applications in Drug Discovery and Synthesis

The title compound serves as a valuable intermediate for creating more complex molecules. The primary utility stems from the Weinreb amide functionality. [4]

-

Ketone Synthesis: The most direct application is the reaction with Grignard or organolithium reagents to synthesize a wide variety of 4-acyl-2-methyl-oxazoles. This reaction is high-yielding and avoids over-addition, providing clean access to ketone derivatives which are themselves versatile synthetic precursors.

-

Lead Compound Generation: The oxazole core is a known pharmacophore. [1][5]By using the Weinreb amide as a chemical handle, a library of derivatives can be rapidly synthesized by reacting it with diverse organometallic reagents. These new compounds can then be screened for biological activity, for instance, as potential fungicides or receptor modulators, areas where oxazole and isoxazole carboxamides have shown promise. [6][7]* Fragment-Based Drug Design: As a well-defined and functionalized small molecule, it can be used in fragment-based screening campaigns to identify initial low-affinity binders to a protein target. The synthetic accessibility of the Weinreb amide allows for rapid fragment evolution into more potent lead compounds.

Conclusion

This compound is more than a simple chemical entity; it is a strategically designed building block for advanced organic synthesis. Its combination of a medicinally relevant oxazole core and a synthetically versatile Weinreb amide makes it a valuable tool for researchers in drug discovery and chemical biology. The protocols and data presented in this guide provide a robust framework for its synthesis, validation, and intelligent application in the laboratory.

References

-

This compound [875553-59-6]. Chemsigma. [Link]

-

N-Methoxy-N-methylacetamide | C4H9NO2. PubChem, National Institutes of Health. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. PubMed, National Institutes of Health. [Link]

-

5-ethoxy-2-methyl-N-phenyl-1,3-oxazole-4-carboxamide. ChemSynthesis. [Link]

-

N ‐Methoxy Pyrazole‐4‐Carboxamide Derivatives: Synthesis, Spectral Analyses, Antifungal Activity, In Silico Molecular Docking, ADMET, and DFT Studies. ResearchGate. [Link]

-

Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. PubMed Central, National Institutes of Health. [Link]

-

Synthetic approaches for oxazole derivatives: A review. ResearchGate. [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. KoreaScience. [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. National Institutes of Health. [Link]

-

Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates. ACS Publications. [Link]

Sources

- 1. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound,(CAS# 875553-59-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. 875553-59-6|this compound|BLD Pharm [bldpharm.com]

- 4. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 5. Buy N-Methoxy-N-methyloxazole-4-carboxamide | 170486-48-3 [smolecule.com]

- 6. Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide, a substituted oxazole derivative with potential applications in medicinal chemistry and drug discovery. The synthesis commences with readily available starting materials and proceeds through a multi-step sequence involving the formation of a key oxazole intermediate, followed by its conversion to the target Weinreb amide. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering valuable insights for researchers in the field of organic synthesis and pharmaceutical development.

Introduction: The Significance of Substituted Oxazoles

Oxazole moieties are prevalent structural motifs in a wide array of biologically active natural products and synthetic pharmaceutical agents. Their unique electronic properties and ability to participate in hydrogen bonding interactions make them valuable pharmacophores. The target molecule, this compound, incorporates a Weinreb amide functionality, which is a versatile precursor for the synthesis of ketones and other carbonyl-containing compounds, further highlighting its potential as a key building block in the development of novel therapeutics.

This guide will delineate a scientifically sound and reproducible synthetic route to this target molecule, emphasizing the rationale behind the selection of reagents and reaction conditions at each stage.

Overall Synthetic Strategy

The proposed synthesis of this compound is a linear, multi-step process. The core of the strategy lies in the initial construction of the 2-methyl-oxazole-4-carboxylic acid scaffold, which is then activated and coupled with N,O-dimethylhydroxylamine to furnish the final product.

Caption: Proposed multi-step synthesis of this compound.

Step-by-Step Synthesis Pathway

This section provides a detailed examination of each reaction in the synthetic sequence, including the mechanism and rationale for the chosen conditions.

Step 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

The synthesis initiates with the nitrosation of ethyl acetoacetate. This reaction introduces the nitrogen atom required for the oxazole ring.

-

Reaction: Ethyl acetoacetate is treated with sodium nitrite in the presence of acetic acid.

-

Mechanism: The acetic acid protonates sodium nitrite to form nitrous acid in situ. The enol form of ethyl acetoacetate then undergoes electrophilic attack by the nitrosonium ion (NO⁺) to yield the α-nitroso derivative, which tautomerizes to the more stable oxime, ethyl 2-(hydroxyimino)-3-oxobutanoate.

-

Causality of Experimental Choices: Acetic acid provides the necessary acidic medium for the formation of nitrous acid without being strongly acidic, which could cause unwanted side reactions. The reaction is typically carried out at low temperatures (0-10 °C) to control the exothermic nature of the reaction and prevent the decomposition of nitrous acid.

Step 2: Synthesis of Ethyl 2-acetamido-3-oxobutanoate

The subsequent step involves the reductive acetylation of the oxime intermediate.

-

Reaction: Ethyl 2-(hydroxyimino)-3-oxobutanoate is reduced and acetylated using zinc dust and acetic anhydride in acetic acid.

-

Mechanism: Zinc acts as the reducing agent, converting the oxime to an imine or amine intermediate. Acetic anhydride, in the presence of acetic acid, serves as the acetylating agent, reacting with the nitrogen atom to form the stable acetamido group.

-

Causality of Experimental Choices: Zinc is a common and effective reducing agent for this type of transformation. The use of acetic anhydride in conjunction with acetic acid provides both the acetylating agent and a suitable solvent system for the reaction.

Step 3: Synthesis of Ethyl 2-methyl-oxazole-4-carboxylate

This key step involves the formation of the oxazole ring through a cyclodehydration reaction, a variant of the Robinson-Gabriel synthesis.

-

Reaction: Ethyl 2-acetamido-3-oxobutanoate is treated with a strong dehydrating agent, such as concentrated sulfuric acid.

-

Mechanism: The reaction proceeds via an intramolecular cyclization followed by dehydration. The enol form of the β-ketoester attacks the amide carbonyl, and subsequent elimination of water leads to the formation of the aromatic oxazole ring.

-

Causality of Experimental Choices: Concentrated sulfuric acid is a powerful dehydrating agent that facilitates the cyclization and subsequent aromatization of the intermediate.

Step 4: Synthesis of 2-Methyl-oxazole-4-carboxylic Acid

The ethyl ester of the oxazole intermediate is hydrolyzed to the corresponding carboxylic acid.

-

Reaction: Ethyl 2-methyl-oxazole-4-carboxylate is saponified using a base, such as sodium hydroxide, in a mixture of water and ethanol, followed by acidification.

-

Mechanism: The hydroxide ion attacks the ester carbonyl, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. Subsequent acidification protonates the carboxylate to yield the carboxylic acid.

-

Causality of Experimental Choices: A mixture of water and ethanol is used as the solvent to ensure the solubility of both the ester and the sodium hydroxide. The reaction is typically heated to drive it to completion.

Step 5: Synthesis of this compound

The final step is the formation of the Weinreb amide through the coupling of the carboxylic acid with N,O-dimethylhydroxylamine.

-

Reaction: 2-Methyl-oxazole-4-carboxylic acid is coupled with N,O-dimethylhydroxylamine hydrochloride in the presence of a coupling agent.

-

Mechanism: The coupling agent activates the carboxylic acid, forming a highly reactive intermediate (e.g., an acylpyridinium salt or a mixed anhydride). This activated species is then readily attacked by the nucleophilic nitrogen of N,O-dimethylhydroxylamine to form the stable N-methoxy-N-methylamide.

-

Causality of Experimental Choices: Several coupling agents can be employed for this transformation. 2-Chloro-1-methylpyridinium iodide (CMPI) is an effective and relatively inexpensive option. Alternatively, the carboxylic acid can be converted to its acid chloride using thionyl chloride or oxalyl chloride, followed by reaction with N,O-dimethylhydroxylamine. The choice of method may depend on the scale of the reaction and the desired purity of the final product.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

-

To a stirred solution of ethyl acetoacetate (130 g, 1.0 mol) in glacial acetic acid (300 mL) cooled to 0 °C in an ice-salt bath, a solution of sodium nitrite (83 g, 1.2 mol) in water (200 mL) is added dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 2 hours.

-

The mixture is then poured into ice-water (1 L) and the resulting precipitate is collected by filtration.

-

The crude product is washed with cold water and dried under vacuum to afford ethyl 2-(hydroxyimino)-3-oxobutanoate as a white solid.

Protocol 2: Synthesis of Ethyl 2-acetamido-3-oxobutanoate

-

To a stirred suspension of ethyl 2-(hydroxyimino)-3-oxobutanoate (159 g, 1.0 mol) in a mixture of acetic acid (500 mL) and acetic anhydride (204 g, 2.0 mol), zinc dust (130 g, 2.0 mol) is added portion-wise, maintaining the temperature below 50 °C with external cooling.

-

After the addition of zinc is complete, the mixture is stirred at room temperature for 4 hours.

-

The reaction mixture is filtered to remove excess zinc and the filtrate is concentrated under reduced pressure.

-

The residue is poured into ice-water and the resulting precipitate is collected by filtration, washed with water, and dried to give ethyl 2-acetamido-3-oxobutanoate.

Protocol 3: Synthesis of Ethyl 2-methyl-oxazole-4-carboxylate

-

Ethyl 2-acetamido-3-oxobutanoate (187 g, 1.0 mol) is added slowly and portion-wise to concentrated sulfuric acid (500 mL) with vigorous stirring and cooling in an ice bath to maintain the temperature below 20 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 24 hours.

-

The mixture is then carefully poured onto crushed ice (2 kg).

-

The aqueous solution is extracted with dichloromethane (3 x 500 mL).

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield ethyl 2-methyl-oxazole-4-carboxylate.

Protocol 4: Synthesis of 2-Methyl-oxazole-4-carboxylic Acid

-

To a solution of ethyl 2-methyl-oxazole-4-carboxylate (155 g, 1.0 mol) in ethanol (500 mL), a solution of sodium hydroxide (60 g, 1.5 mol) in water (500 mL) is added.

-

The mixture is heated at reflux for 2 hours.

-

The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The aqueous solution is washed with diethyl ether, and then acidified to pH 2-3 with concentrated hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to give 2-methyl-oxazole-4-carboxylic acid.

Protocol 5: Synthesis of this compound

-

To a stirred suspension of 2-methyl-oxazole-4-carboxylic acid (12.7 g, 0.1 mol) and N,O-dimethylhydroxylamine hydrochloride (10.7 g, 0.11 mol) in dichloromethane (200 mL) at 0 °C, triethylamine (30.3 g, 0.3 mol) is added.

-

2-Chloro-1-methylpyridinium iodide (CMPI) (28.1 g, 0.11 mol) is then added portion-wise, and the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water, and the layers are separated.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with 1 M HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

Data Summary

| Step | Product | Starting Material | Reagents | Typical Yield (%) |

| 1 | Ethyl 2-(hydroxyimino)-3-oxobutanoate | Ethyl acetoacetate | NaNO₂, AcOH | 85-95 |

| 2 | Ethyl 2-acetamido-3-oxobutanoate | Oxime from Step 1 | Zn, Ac₂O, AcOH | 70-80 |

| 3 | Ethyl 2-methyl-oxazole-4-carboxylate | Acetamido ketoester from Step 2 | H₂SO₄ (conc.) | 60-70 |

| 4 | 2-Methyl-oxazole-4-carboxylic Acid | Oxazole ester from Step 3 | NaOH, H₂O/EtOH; then HCl | 90-98 |

| 5 | This compound | Carboxylic acid from Step 4 | Me(OMe)NH·HCl, CMPI, Et₃N | 75-85 |

Conclusion

This technical guide has outlined a comprehensive and practical synthetic pathway for the preparation of this compound. The described route is based on established and reliable chemical transformations, providing a solid foundation for the synthesis of this and structurally related compounds. The detailed experimental protocols and the rationale behind the chosen methodologies are intended to empower researchers to successfully implement this synthesis in their own laboratories. The versatility of the oxazole core and the Weinreb amide functionality makes the target molecule a valuable asset for further exploration in the field of drug discovery and development.

References

-

Sibi, M. P., & Cook, J. W. (1995). A Convenient Synthesis of N-Methoxy-N-Methylamides from Carboxylic Acids. Synthetic Communications, 25(8), 1255-1260. [Link]

-

Woo, J. C. S., Fenster, E., & Dake, G. R. (2004). A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides. The Journal of Organic Chemistry, 69(25), 8984–8986. [Link]

-

Robinson, R. (1909). A new synthesis of oxazole derivatives. Journal of the Chemical Society, Transactions, 95, 2167-2174. [Link]

-

Gabriel, S. (1910). Synthese von Oxazolen und Thiazolen. Berichte der deutschen chemischen Gesellschaft, 43(1), 134-138. [Link]

-

Adger, B. M., O'Farrell, C., Lewis, N. J., & Mitchell, M. B. (1985). Preparation of ethyl 2-(hydroxyimino)-3-oxobutanoate. Organic Syntheses, 63, 175. [Link]

An In-Depth Technical Guide to the Anticipated Biological Activity of N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Known Unknowns

In the landscape of chemical biology and drug discovery, we often encounter compounds that, despite their intriguing structural motifs, remain uncharacterized in the scientific literature. N-Methoxy-N,2-dimethyl-oxazole-4-carboxamide (CAS No. 875553-59-6) is one such molecule.[1][2][3][4][5] A thorough review of published data reveals a conspicuous absence of direct biological studies for this specific compound. However, the absence of evidence is not evidence of absence of activity. The principles of medicinal chemistry and structure-activity relationship (SAR) studies allow us to form well-grounded hypotheses about its potential biological roles by examining its constituent chemical features and the documented activities of structurally analogous compounds.

This guide, therefore, ventures into predictive analysis, grounded in established research on related oxazole, carboxamide, and N-methoxy functionalities. It is designed to serve as a foundational document for researchers poised to explore the biological potential of this compound, providing not just hypothetical targets but also actionable experimental frameworks.

Molecular Profile and Structural Rationale for Investigation

This compound is a small molecule with the formula C₇H₁₀N₂O₃ and a molecular weight of 170.17 g/mol .[1] Its structure is characterized by a central oxazole ring, a common scaffold in medicinal chemistry, substituted with a methyl group at the 2-position and an N-methoxy-N-methylcarboxamide group at the 4-position.

The rationale for investigating its biological activity stems from the well-documented and diverse bioactivities of compounds containing these key functional groups:

-

Oxazole-Carboxamides: This broader class of compounds has shown significant promise in various therapeutic areas. Notably, derivatives have been developed as potent fungicides, acting as succinate dehydrogenase inhibitors (SDHi).[6]

-

N-Methoxy Amides (Weinreb Amides): While often utilized as stable intermediates in organic synthesis, the N-methoxy amide functionality can also influence a molecule's pharmacokinetic properties and contribute to its biological activity. N-methoxy pyrazole-4-carboxamides, for instance, have been identified as potent SDH inhibitors.[7][8]

-

Small Molecule Inhibitors: The overall structure is consistent with that of many small molecule enzyme inhibitors, suggesting potential interactions with a range of biological targets.

Based on these precedents, we can logically infer several potential avenues of biological activity for exploration.

Hypothesized Biological Activities and Mechanistic Pathways

The structural components of this compound suggest several plausible biological activities. Below, we explore the most promising of these, supported by evidence from related compounds.

Fungicidal Activity via Succinate Dehydrogenase (SDH) Inhibition

A compelling hypothesis is that this compound may exhibit fungicidal properties. This is strongly suggested by extensive research on oxazole-carboxamide derivatives as inhibitors of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[6][7][8]

Causality of Experimental Choice: SDH inhibitors disrupt cellular respiration in fungi, leading to a depletion of ATP and ultimately cell death. The carboxamide moiety is often crucial for binding to the ubiquinone binding site (Q-site) of the SDH complex. The N-methoxy group, as seen in related pyrazole-carboxamides, can enhance binding affinity and fungicidal potency.[7][8]

Proposed Signaling Pathway:

Caption: Proposed mechanism of fungicidal action via SDH inhibition.

Antiproliferative and Anticancer Activity

Derivatives of thiazole and benzimidazole carboxamides have demonstrated significant antiproliferative activity against various cancer cell lines.[9][10][11][12][13] The mechanisms often involve the inhibition of key enzymes like cyclooxygenases (COX) or disruption of microtubule polymerization.[10][12][13]

Causality of Experimental Choice: The planar oxazole ring and the carboxamide linker are structural features present in many kinase and enzyme inhibitors. By testing the compound against a panel of cancer cell lines, we can perform an initial broad screening to identify potential cytotoxic effects, which can then be followed by more specific mechanistic studies.

Proposed Experimental Workflow:

Caption: High-level workflow for evaluating anticancer potential.

Neuromodulatory Activity

Isoxazole-4-carboxamide derivatives, which are structurally similar to oxazole-4-carboxamides, have been identified as modulators of AMPA receptors, suggesting a potential role in neuroscience.[14] Furthermore, other heterocyclic carboxamides have been shown to interact with various ion channels.[15]

Causality of Experimental Choice: The central nervous system (CNS) is a target-rich environment for small molecules. An initial screen using electrophysiological techniques on relevant ion channels or receptors expressed in cell lines (e.g., HEK293 cells) can provide a rapid assessment of potential neuromodulatory activity.

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with built-in controls and clear endpoints to ensure the trustworthiness of the data generated.

Protocol: In Vitro Fungicidal Activity and SDH Enzyme Inhibition Assay

Objective: To determine if this compound inhibits fungal growth and to verify if the mechanism involves SDH inhibition.

Step-by-Step Methodology:

-

Fungal Strain Selection: Utilize a panel of agronomically relevant fungal pathogens (e.g., Magnaporthe grisea, Penicillium digitatum) and a control strain.[6]

-

In Vitro Antifungal Assay (MIC Determination):

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions in 96-well plates containing potato dextrose broth (PDB).

-

Inoculate each well with a standardized fungal spore suspension.

-

Include a positive control (e.g., Boscalid, a known SDH inhibitor) and a negative control (DMSO vehicle).[6]

-

Incubate at 25-28°C for 48-72 hours.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration with no visible fungal growth.

-

-

SDH Enzyme Inhibition Assay:

-

Isolate mitochondria from a suitable source (e.g., porcine heart or the target fungus).

-

Use a spectrophotometric assay to measure the rate of succinate oxidation. This is typically done by monitoring the reduction of a dye like 2,6-dichlorophenolindophenol (DCPIP) or MTT.

-

Pre-incubate the mitochondrial preparation with varying concentrations of the test compound.

-

Initiate the reaction by adding succinate.

-

Measure the change in absorbance over time to determine the reaction rate.

-

Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). Compare this to the IC₅₀ of a known SDHi like Boscalid.[6]

-

Data Presentation:

| Compound | M. grisea EC₅₀ (mg/L) | Porcine SDH IC₅₀ (µM) |

| This compound | Experimental Value | Experimental Value |

| Boscalid (Positive Control) | ~0.5 - 2.0 | ~12.9 |

| DMSO (Vehicle Control) | >100 | No Inhibition |

Note: Control values are illustrative and based on literature for similar compounds.[6]

Protocol: Antiproliferative Activity Screening

Objective: To assess the cytotoxic effect of this compound on human cancer cell lines.

Step-by-Step Methodology:

-

Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung]) and a non-cancerous control cell line (e.g., HEK293).[9][11]

-